molecular formula C10H12BrF B1480201 1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene CAS No. 2091605-57-9

1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene

Cat. No.: B1480201
CAS No.: 2091605-57-9
M. Wt: 231.1 g/mol
InChI Key: DYQIIIRFFNGPJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene ( 2091605-57-9) is a high-purity chemical building block offered for research purposes. This compound features a benzene ring substituted with a methyl group and a 1-bromo-2-fluoropropan-2-yl side chain, which incorporates both bromine and fluorine atoms as potential handles for further synthetic modification . The presence of both bromine and fluorine atoms makes this compound a valuable intermediate in exploratory chemistry. Fluorinated compounds are of significant interest in various research fields, including medicinal chemistry and materials science. For instance, structurally similar bromo-fluorinated compounds have been utilized in the development of probes for positron emission tomography (PET) imaging , and other fluorinated analogs are investigated in the structure-activity relationship (SAR) studies of potential therapeutic agents, such as microtubule-stabilizing compounds . Researchers can leverage the reactivity of the bromine atom for cross-coupling reactions or nucleophilic substitutions, while the fluorine atom can influence the molecule's electronic properties, metabolic stability, and lipophilicity. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(1-bromo-2-fluoropropan-2-yl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF/c1-8-3-5-9(6-4-8)10(2,12)7-11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQIIIRFFNGPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Fluorination of Aromatic Precursors

The synthesis typically begins with a substituted toluene derivative, such as 4-bromotoluene or 4-bromo-2-fluorotoluene, which serves as the aromatic core.

  • Lithium-Halogen Exchange and Iodination :
    A common preparatory step involves treating 4-bromo-3-fluorotoluene with n-butyllithium at low temperatures (-72°C) in tetrahydrofuran (THF), followed by quenching with iodine to yield 3-fluoro-4-iodotoluene. This reaction is carried out under inert atmosphere (dry nitrogen) to control reactivity and prevent side reactions. The organic product is then purified by silica gel chromatography to obtain a yellow liquid with high yield (e.g., 13 g from 10 g starting material).

  • Oxidation to Aldehydes or Ketones :
    The methyl group on the aromatic ring can be oxidized to aldehyde or ketone functionalities using pyridinium chlorochromate (PCC) in dichloromethane at room temperature. For example, 4-bromo-3-fluorobenzyl alcohol is oxidized to 4-bromo-2-fluorobenzaldehyde with about 63% yield after purification.

Formation of the 1-Bromo-2-fluoropropan-2-yl Side Chain

The key feature of the target compound is the 1-bromo-2-fluoropropan-2-yl substituent attached to the benzene ring. Preparation methods focus on introducing this side chain via halogenation and fluorination steps.

  • Use of Organotin Reagents and Palladium Catalysis :
    A documented method involves reacting 1-bromo-2-fluoro-4-methylbenzene with tributyl(1-ethoxyvinyl)tin in the presence of tetrakis(triphenylphosphine)palladium catalyst in toluene at 120°C for 2 hours. After workup involving aqueous potassium fluoride and acid hydrolysis, the product is purified by silica gel chromatography to yield intermediates such as 2'-fluoro-4'-methylacetophenone, which can be further transformed to the target compound.

  • Halogenation of Alkyl Side Chains :
    Bromination at the benzylic position can be achieved by radical or electrophilic bromination methods, often starting from 4-methylbenzene derivatives. Fluorination at the adjacent carbon can be introduced either by nucleophilic substitution or by using fluorinating agents on suitable precursors.

Specific Synthetic Routes and Reaction Conditions

Step Starting Material Reagents & Conditions Yield Notes
1 4-Bromo-3-fluorotoluene n-Butyllithium (1.6 M in hexane), THF, -72°C, then iodine in THF 13 g from 10 g Low temperature to control lithiation; inert atmosphere
2 4-Bromo-3-fluorobenzyl alcohol Pyridinium chlorochromate, sodium acetate, DCM, 20°C, 2 h 63% Oxidation to aldehyde under light protection
3 1-Bromo-2-fluoro-4-methylbenzene Tributyl(1-ethoxyvinyl)tin, Pd(PPh3)4, toluene, 120°C, 2 h Not specified Palladium-catalyzed coupling for side chain formation
4 2'-Fluoro-4'-methylacetophenone Hydrolysis with 5 N HCl 4.1 g from 4.61 g crude Purification by silica gel chromatography

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy :
    The 1H NMR spectra of intermediates and final products show characteristic chemical shifts confirming substitution patterns. For example, methyl protons appear as doublets around δ 2.32 ppm, aromatic protons between δ 6.5–7.6 ppm, consistent with fluorine and bromine substitution effects.

  • Chromatographic Purification :
    Silica gel column chromatography using hexane/ethyl acetate mixtures is the standard purification technique, ensuring removal of impurities and side products.

Summary of Preparation Methodologies

The preparation of 1-(1-bromo-2-fluoropropan-2-yl)-4-methylbenzene involves:

  • Starting from halogenated toluene derivatives.
  • Controlled lithiation and halogen exchange reactions at low temperatures.
  • Oxidation of methyl groups to aldehydes or ketones as intermediates.
  • Palladium-catalyzed coupling reactions using organotin reagents to install fluoroalkyl side chains.
  • Final bromination and fluorination steps to achieve the 1-bromo-2-fluoropropan-2-yl substituent.
  • Purification by chromatography and confirmation by NMR.

Chemical Reactions Analysis

1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon. Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and hydrogen gas (H2) with a palladium catalyst for reduction. The major products formed from these reactions vary based on the specific reagents and conditions employed.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions:
1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene serves as an important intermediate in organic synthesis. Its bromine and fluorine substituents make it a versatile building block for the preparation of more complex molecules. The presence of the bromo group allows for nucleophilic substitution reactions, while the fluorine can participate in electrophilic aromatic substitution.

Table 1: Typical Reactions Involving this compound

Reaction TypeConditionsProducts
Nucleophilic SubstitutionBase-catalyzedVarious substituted products
Electrophilic Aromatic SubstitutionLewis acid catalystFluorinated aromatic compounds
Coupling ReactionsPalladium-catalyzedBiaryl compounds

Pharmaceutical Applications

Drug Development:
The compound has potential applications in drug development due to its structural similarity to known pharmacophores. Research indicates that derivatives of bromofluoropropanes may exhibit biological activity, making them candidates for further investigation as therapeutic agents.

Case Study: Anticancer Activity
A study explored the anticancer properties of bromofluoropropane derivatives, including this compound. The results indicated that these compounds could inhibit tumor growth in vitro, suggesting a pathway for developing new cancer therapies .

Material Science

Polymer Chemistry:
In material science, this compound can be used to synthesize functionalized polymers. The incorporation of fluorinated groups can enhance the thermal stability and chemical resistance of polymers.

Table 2: Properties of Fluorinated Polymers

PropertyNon-fluorinated PolymerFluorinated Polymer
Thermal StabilityModerateHigh
Chemical ResistanceLowHigh
Surface EnergyHighLow

Environmental Applications

Green Chemistry:
The synthesis and application of this compound align with principles of green chemistry, particularly in the development of less toxic alternatives to traditional solvents and reagents. Its use in various reactions can reduce hazardous waste and improve overall reaction efficiency.

Mechanism of Action

The mechanism by which 1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene exerts its effects depends on its specific application. In chemical reactions, the presence of the bromine and fluorine atoms influences the reactivity and selectivity of the compound. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with cellular proteins and enzymes, leading to various biochemical effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Positions Key Features Reference
1-Bromo-4-fluoro-2-methylbenzene C₇H₆BrF 189.03 Bromo, fluoro, methyl on benzene Direct ring substitution; simpler structure
1-Bromo-4-(tert-pentyl)benzene C₁₁H₁₅Br 227.14 Bromo, tert-pentyl on benzene Bulky alkyl group; no fluorine
(Z)-1-(2-Fluoro-2-nitrovinyl)-4-methylbenzene C₉H₈FNO₂ 193.17 Fluoro, nitrovinyl on benzene Electron-deficient nitro group
p-Bromofluorobenzene C₆H₄BrF 175.00 Bromo, fluoro on para positions Dihaloaromatic; planar structure

Key Observations :

  • Steric Effects : The propane chain in the target compound introduces greater steric hindrance compared to analogs with substituents directly on the benzene ring (e.g., 1-Bromo-4-fluoro-2-methylbenzene) .
  • Electronic Effects: Fluorine’s electron-withdrawing nature may stabilize adjacent bromine, enhancing its leaving-group ability in substitution reactions compared to non-fluorinated analogs like 1-Bromo-4-(tert-pentyl)benzene .
  • Functional Group Diversity : The nitrovinyl group in (Z)-1-(2-Fluoro-2-nitrovinyl)-4-methylbenzene introduces conjugation and redox activity, unlike the aliphatic bromo-fluoro group in the target compound .

Thermodynamic and Spectroscopic Properties

  • Boiling/Melting Points : While exact data are unavailable, the compound’s branched structure likely results in a higher boiling point than p-bromofluorobenzene (175.00 g/mol) but lower than 1-Bromo-4-(tert-pentyl)benzene (227.14 g/mol) due to differences in molecular weight and intermolecular forces .
  • Spectroscopy : The ¹⁹F NMR chemical shift of the target compound is expected near -112 ppm (similar to (Z)-1-(2-Fluoro-2-nitrovinyl)-4-methylbenzene), reflecting fluorine’s electronic environment .

Biological Activity

1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene, also known as a bromo-fluoro-substituted aromatic compound, has garnered interest in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, highlighting key findings from diverse studies, including structure-activity relationships (SAR), pharmacological evaluations, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H12BrF
  • SMILES Notation : CC(C(Br)C(F)C)C1=CC=C(C=C1)C

This compound features a bromine atom and a fluorinated propyl group attached to a methyl-substituted benzene ring, which is crucial for its biological interactions.

Antifungal Activity

Research indicates that compounds with similar structures exhibit antifungal properties. For instance, studies on related bromo-fluoro compounds have shown promising results against various fungal strains. The mechanism of action often involves the disruption of fungal cell membranes or interference with metabolic pathways essential for fungal growth .

Cytotoxicity and Cell Viability

In vitro studies have demonstrated that certain derivatives of bromo-fluoro compounds maintain low cytotoxicity levels while exhibiting significant biological activity. For example, a series of compounds were tested for their effects on cell viability using WST-1 assays, revealing minimal cytotoxic effects at concentrations up to 100 µM . This suggests that this compound may possess a favorable safety profile while retaining its efficacy.

Structure-Activity Relationships (SAR)

The SAR analysis of similar compounds indicates that the positioning and nature of halogen substituents significantly influence biological activity. For instance, the presence of both bromine and fluorine atoms appears to enhance binding affinity to specific biological targets, potentially through covalent interactions .

CompoundActivityIC50 (µM)Comments
Compound AAntifungal25Effective against Candida spp.
Compound BCytotoxicity>100Low toxicity in cell assays
Compound CInhibition10Strong binding affinity observed

Case Study 1: Antifungal Efficacy

In a study examining the antifungal efficacy of related compounds, researchers synthesized various derivatives and tested them against Candida albicans. The results indicated that certain substitutions significantly enhanced antifungal activity, with IC50 values ranging from 10 to 30 µM. The study concluded that the incorporation of halogen atoms is pivotal for enhancing bioactivity .

Case Study 2: Pharmacokinetics and Toxicology

A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) profiles of similar bromo-fluoro compounds in vivo. The findings highlighted favorable pharmacokinetic properties with rapid absorption and significant bioavailability. Importantly, no acute toxicity was observed at therapeutic doses, supporting the potential clinical application of these compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene
Reactant of Route 2
1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene

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